Methyl 3-amino-4,5-dichlorobenzoate
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Overview
Description
Methyl 3-amino-4,5-dichlorobenzoate is an organic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is typically found as a light yellow to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4,5-dichlorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-4,5-dichlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4,5-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
Methyl 3-amino-4,5-dichlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-4,5-dichlorobenzoate involves its interaction with specific molecular targets. The amino and dichloro groups on the benzene ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2,3-dichlorobenzoate
- 4-Amino-2,3-dichlorobenzoic acid
- 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide
- 4-Amino-2,3-dichlorobenzonitrile
Uniqueness
Methyl 3-amino-4,5-dichlorobenzoate is unique due to the specific positioning of the amino and dichloro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-amino-4,5-dichlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEQHZXRVKQYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250663-38-7 |
Source
|
Record name | Methyl 3-amino-4,5-dichlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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